molecular formula C9H18N2O3 B051303 tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate CAS No. 72287-76-4

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

Cat. No. B051303
CAS RN: 72287-76-4
M. Wt: 202.25 g/mol
InChI Key: PIHHWCMBAMTJAK-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate” is a carbamate derivative. Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .


Synthesis Analysis

The synthesis of carbamate derivatives has been a subject of interest in recent years. For instance, a rapid synthetic method for a related compound, “Tert-Butyl 5-amino-4 - ((2- (dimethyl- amino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate”, has been established .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate” can be represented by the formula C8H18N2O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Carbamates, including “tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate”, have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate” is 174.24 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . The synthesis process involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Use in Organic Chemistry Research

This compound, along with similar carbamates, is often used in organic chemistry research. They can serve as precursors or intermediates in the synthesis of more complex organic compounds .

Synthesis of Natural Product Derivatives

It can be used in the synthesis of natural product derivatives. For instance, it has been used as an intermediate in the synthesis of a derivative of the natural product jaspine B . Jaspine B is a compound isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .

Use in Material Science

In material science, this compound might be used in the synthesis of certain polymers or other materials. While specific applications for this compound in material science are not readily available, carbamates in general are known to be useful in this field .

Use in Biochemical Research

Carbamates, including this compound, are often used in biochemical research. They can serve as enzyme inhibitors or as probes in the study of biological systems .

Use in Industrial Processes

In industrial processes, this compound might be used in the synthesis of other chemicals or materials. Carbamates are often used in the production of pharmaceuticals, agrochemicals, polymers, and more .

Mechanism of Action

The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

properties

IUPAC Name

tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHHWCMBAMTJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464717
Record name tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

CAS RN

72287-76-4
Record name 1,1-Dimethylethyl N-[2-(dimethylamino)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72287-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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